molecular formula C16H19N3O3S B2744664 3-Cyclopropyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1351599-34-2

3-Cyclopropyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2744664
CAS No.: 1351599-34-2
M. Wt: 333.41
InChI Key: NLMQLALPEBKMOS-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
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Biological Activity

3-Cyclopropyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (CAS Number: 1351599-34-2) is a synthetic compound belonging to the oxadiazole class, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O3S, with a molecular weight of approximately 333.41 g/mol. The compound features a cyclopropyl group, an azetidine ring, and an oxadiazole moiety, contributing to its unique chemical properties and biological activities.

Targeting Protein Kinases

Based on structural analysis, this compound is hypothesized to act as a protein kinase inhibitor . Protein kinases play critical roles in various cellular processes including cell growth, proliferation, and apoptosis. By inhibiting these enzymes, the compound may alter cellular signaling pathways leading to reduced cell proliferation or induced apoptosis in cancer cells.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the particular protein kinases it targets. Inhibition of protein kinases can lead to significant changes in cellular behavior. For instance:

  • Cell Cycle Arrest : Inhibition may halt the progression of the cell cycle.
  • Induction of Apoptosis : It may trigger programmed cell death in cancerous cells.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit broad-spectrum antimicrobial properties. Studies have shown that derivatives of oxadiazoles can effectively combat various pathogens:

  • Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal : Demonstrated efficacy against fungi like Candida albicans.

For example, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 7.9 µg/mL against certain bacterial strains .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been well-documented. Research has indicated that several compounds within this class exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound 3aMCF-7 (Breast Cancer)24.74
Compound 13MDA-MB-231 (Breast Cancer)5.12

These compounds often outperform standard chemotherapeutics like 5-Fluorouracil and Tamoxifen in terms of potency.

Study on Antitubercular Activity

A study examining the antitubercular effects of oxadiazole derivatives found that certain compounds exhibited promising activity against Mycobacterium tuberculosis, with some achieving MIC values around 62.5 µg/mL . This suggests potential applications in developing new treatments for tuberculosis.

Synthesis and Evaluation

Recent research has focused on synthesizing novel derivatives of oxadiazoles to enhance their biological activities. For instance:

  • Synthesis Techniques : Various synthetic routes have been explored to modify the oxadiazole structure for improved efficacy.

In one study, a series of new oxadiazole derivatives were synthesized and evaluated for their antibacterial and antioxidant properties. Compounds demonstrated significant activity with IC50 values comparable to established drugs .

Properties

IUPAC Name

3-cyclopropyl-5-[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-11-3-2-4-12(7-11)10-23(20,21)19-8-14(9-19)16-17-15(18-22-16)13-5-6-13/h2-4,7,13-14H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMQLALPEBKMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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